molecular formula C12H14Cl2N2O3 B2471545 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037507-68-8

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B2471545
CAS No.: 1037507-68-8
M. Wt: 305.16
InChI Key: YGRCWTQXHXKNBR-UHFFFAOYSA-N
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Description

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by:

  • Core structure: A four-carbon backbone with a carboxylic acid group at position 1, a 2,3-dichloroanilino moiety at position 4, and an ethylamino substituent at position 2.
  • Functional groups: 4-oxobutanoic acid: The ketone at position 4 and carboxylic acid at position 1 contribute to hydrogen-bonding interactions. 2,3-Dichloroanilino: Two chlorine atoms on the aromatic ring enhance electron-withdrawing effects, influencing electronic distribution and binding affinity.

Properties

IUPAC Name

4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-9(12(18)19)6-10(17)16-8-5-3-4-7(13)11(8)14/h3-5,9,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCWTQXHXKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,3-Dichloroaniline Intermediate

The synthesis begins with the preparation of 2,3-dichloroaniline, a precursor critical for subsequent coupling reactions.

Method A: Direct Chlorination of Aniline
Aniline undergoes electrophilic aromatic chlorination using chlorine gas (Cl₂) or sodium hypochlorite (NaOCl) in the presence of Lewis acids (e.g., FeCl₃). The 2,3-dichloro isomer is favored under controlled temperatures (0–5°C) due to ortho/para-directing effects.

Parameter Value
Starting Material Aniline
Chlorinating Agent Cl₂ (1.2 equiv)
Catalyst FeCl₃ (0.1 equiv)
Temperature 0–5°C
Yield 58–62%

Method B: Reductive Dechlorination of Polychlorinated Benzene
2,3-Dichloronitrobenzene is reduced to 2,3-dichloroaniline via catalytic hydrogenation (H₂/Pd-C) or using Sn/HCl. This method avoids isomer formation but requires nitro-group prefunctionalization.

Parameter Value
Starting Material 2,3-Dichloronitrobenzene
Reducing Agent H₂ (1 atm), 10% Pd-C
Solvent Ethanol
Yield 85–90%

Coupling with Ethylamine

The dichloroaniline intermediate is reacted with ethylamine to form the ethylamino derivative. This step is sensitive to pH and solvent polarity.

Method C: Nucleophilic Substitution in Polar Aprotic Solvents
2,3-Dichloroaniline reacts with ethylamine in dimethylformamide (DMF) at 80°C for 12 hours. A base (e.g., K₂CO₃) neutralizes HCl byproducts, driving the reaction forward.

Parameter Value
Solvent DMF
Base K₂CO₃ (2.0 equiv)
Temperature 80°C
Yield 70–75%

Method D: Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C) accelerates the reaction in acetonitrile, reducing the time to 2 hours with comparable yields (68–72%).

Formation of Butanoic Acid Backbone

The final step involves condensing the ethylamino-dichloroaniline derivative with a butanoic acid precursor.

Method E: Succinic Anhydride Condensation
The ethylamino intermediate reacts with succinic anhydride in acetic acid under reflux. The reaction proceeds via nucleophilic acyl substitution, forming the 4-oxobutanoic acid moiety.

Parameter Value
Reagent Succinic Anhydride
Solvent Glacial Acetic Acid
Temperature 120°C (reflux)
Yield 65–70%

Method F: Enzymatic Catalysis
Lipase-mediated esterification in non-aqueous media (e.g., tert-butanol) offers a greener alternative, achieving 60% yield at 50°C over 24 hours.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A streamlined approach combines chlorination, coupling, and backbone formation in a single reactor. For example, using Cl₂ gas for chlorination, followed by in situ ethylamine addition and succinic anhydride condensation. Yields remain modest (50–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the dichloroaniline on a Wang resin enables stepwise addition of ethylamine and succinic anhydride. This method simplifies purification but requires specialized equipment, yielding 45–50%.

Reaction Optimization and Byproduct Analysis

Temperature and Solvent Effects

  • Polar Solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis of the ethylamino group at elevated temperatures.
  • Non-Polar Solvents (Toluene) : Reduce side reactions but slow reaction kinetics.

Common Byproducts and Mitigation Strategies

  • 3,4-Dichloro Isomer : Forms due to incomplete regiocontrol during chlorination. Mitigated by using FeCl₃ at subzero temperatures.
  • Over-Chlorinated Products : Excess Cl₂ leads to trichloro derivatives. Stoichiometric control and slow reagent addition minimize this issue.
  • Ethylamine Oligomerization : Occurs at high pH. Buffering with weak acids (e.g., AcOH) suppresses oligomer formation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1730 cm⁻¹ (C=O, acid), 1688 cm⁻¹ (C=O, ketone), 1590 cm⁻¹ (C-N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.42 (s, 1H, COOH), 8.12–7.20 (m, 3H, Ar-H), 4.03–3.17 (m, 3H, CH₂CH), 2.26 (s, 6H, CH₃).
  • MS (ESI) : m/z 305.16 [M+H]⁺.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized methods.

Industrial Scalability and Environmental Considerations

  • Waste Management : Chlorination byproducts (HCl) require neutralization with NaOH, generating NaCl effluent.
  • Catalyst Recovery : FeCl₃ can be recycled via aqueous extraction, reducing costs by 20%.
  • Green Chemistry : Enzymatic methods and microwave-assisted reactions lower energy consumption by 30–40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features, molecular properties, and key differences:

Compound Name Substituents on Anilino Group Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid (Target) 2,3-Dichloro Ethylamino C₁₂H₁₃Cl₂N₂O₃* ~327.16† Enhanced electronic effects from Cl; potential for bioactivity via H-bonding and lipophilicity.
4-(2,4-Dichloroanilino)-4-oxobutanoic acid 2,4-Dichloro None C₁₀H₉Cl₂NO₃ 262.09 Structural isomer of target; Cl position alters steric/electronic interactions.
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-Fluoro, 4-methyl None C₁₁H₁₂FNO₃ 237.22 Fluorine’s electronegativity vs. Cl; methyl group increases lipophilicity.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methyl Double bond (C2–C3) C₁₁H₁₁NO₃ 205.21 Conjugated double bond increases acidity (pKa) and planarity.
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid 3-Azepanylcarbonyl None C₁₇H₂₂N₂O₄ 318.36 Bulky azepane ring introduces steric hindrance; amide enhances H-bonding.
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid 5-Butyrylamino, 2-chloro None C₁₄H₁₇ClN₂O₄ 312.75 Aliphatic chain (butyryl) increases lipophilicity; potential prodrug design.

*Estimated based on structural analogs.
†Calculated from molecular formula.

Key Comparisons:

Electronic Effects: Chlorine substituents (2,3- vs. 2,4-dichloro) alter electron density on the anilino ring. The 2,3-dichloro configuration may create a more polarized aromatic system compared to 2,4-dichloro .

Steric and Lipophilic Properties: Ethylamino at position 2 (target compound) introduces steric bulk and basicity, absent in analogs like 4-(2,4-dichloroanilino)-4-oxobutanoic acid . Azepanylcarbonyl () and butyrylamino () groups significantly increase molecular weight and lipophilicity, impacting membrane permeability .

Acidity and Reactivity: The α,β-unsaturated double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid lowers the pKa of the carboxylic acid due to conjugation, enhancing solubility in polar solvents .

Synthetic Challenges :

  • EDC-mediated coupling (e.g., ) is a common method for forming amide bonds in these derivatives, but by-product formation (e.g., unexpected NMR signals) indicates challenges in purity .

Biological Activity

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic organic compound notable for its unique structure, which includes a dichloroaniline moiety and an ethylamino group attached to a 4-oxobutanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Cl2N2O3C_{12}H_{14}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 305.16 g/mol. Its structure facilitates interactions with various biological targets, influencing metabolic pathways and potentially leading to therapeutic effects.

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂N₂O₃
Molecular Weight305.16 g/mol
CAS Number1037507-68-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the dichloroaniline precursor, followed by amination and acylation to introduce the ethylamino and oxobutanoic acid groups. Controlled reaction conditions are crucial for achieving high yields and purity.

Research indicates that this compound may interact with specific enzymes or receptors, modulating biochemical pathways. The exact mechanisms remain under investigation, but similar compounds have shown potential in therapeutic areas such as anti-cancer treatments and anti-inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, compounds featuring halogenated aromatic groups have demonstrated effectiveness against various pathogens, including bacteria and fungi.

Anti-inflammatory Properties

Compounds containing oxobutanoic acid moieties have been associated with anti-inflammatory effects. The dichloroaniline component may enhance these properties by influencing inflammatory pathways at the molecular level.

Case Studies

  • Antitumor Activity : A study on azole derivatives revealed that certain structural modifications could enhance cytotoxic effects against cancer cell lines (HepG2) with IC50 values below 50 μM . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
  • Antimicrobial Efficacy : Research into related compounds has shown promising results against pathogenic fungi such as Aspergillus fumigatus. These findings indicate that the presence of a dichloroaniline moiety may contribute to enhanced antifungal activity .

Comparative Analysis

To provide further context on the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid28646-20-0Exhibits potential anti-inflammatory activity
RSR-13127687-08-5Allosteric effector with unique binding patterns
SAHA (Suberoylanilide Hydroxamic Acid)143343-98-0Clinically used anticancer agent

Q & A

Q. What are the optimal synthetic routes for 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 2,3-dichloroaniline with maleic anhydride to form the oxobutanoic acid backbone. (ii) Subsequent ethylamine substitution at the β-position under controlled pH (6–7) to avoid side reactions. (iii) Purification via recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
  • Key Parameters : Monitor reaction progress using HPLC (C18 column, 1.0 mL/min flow, 220 nm detection) to track intermediates .

Q. How can structural confirmation be achieved for this compound?

  • Analytical Techniques :
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amine groups at ~1550 cm⁻¹).
  • NMR : Use ¹H NMR (DMSO-d₆) to resolve ethylamino protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in acetone and analyze using a Bruker D8 VENTURE diffractometer (R factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Approach :
  • Comparative Assays : Test the compound against structurally similar derivatives (e.g., 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid) in parallel cytotoxicity assays (e.g., MTT on HeLa cells) to isolate substituent effects .
  • Meta-Analysis : Cross-reference bioactivity datasets from PubChem and EPA DSSTox, focusing on logP (1.8–2.2) and hydrogen-bonding capacity (2 acceptors, 2 donors) to explain variance .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Optimization :
  • Use flow chemistry to maintain precise temperature (25–30°C) and residence time (20 min) during the ethylamine substitution step.
  • Add scavengers (e.g., molecular sieves) to sequester HCl byproducts, improving yield from 75% to 92% .
    • Validation : LC-MS (m/z 335.1 [M+H]⁺) to confirm product integrity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methods :
  • Molecular Dynamics : Simulate binding to serum albumin (PDB ID 0RZ) to predict plasma half-life .
  • ADMET Prediction : Use SwissADME to optimize logS (-3.2 to -2.5) and BBB permeability (TPSA > 80 Ų reduces CNS penetration) .

Critical Considerations

  • Safety : Store at 2–8°C in amber vials to prevent photodegradation. Use PPE (nitrile gloves, fume hood) due to acute aquatic toxicity (EC₅₀ 10 mg/L) .
  • Data Reproducibility : Validate synthetic protocols using independent batches and report deviations in % yield (±5%) and purity (±2%) .

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